Propanoyl phosphate(2-) can be derived from propionyl-CoA through enzymatic reactions that involve the transfer of a phosphate group. It is also relevant in studies of microbial production of value-added chemicals and biofuels, where propionyl-CoA serves as a precursor for various biosynthetic pathways .
Propanoyl phosphate(2-) is classified as an acyl phosphate. Acyl phosphates are known for their high-energy phosphate bonds, making them crucial intermediates in metabolic reactions. They are categorized under phosphoric acid derivatives and are important in the context of metabolic engineering and synthetic biology.
The synthesis of propanoyl phosphate(2-) typically involves the phosphorylation of propanoic acid or its derivatives. One common method includes the use of phosphoric acid or phosphoric anhydride to introduce the phosphate group onto the carbon backbone.
Propanoyl phosphate(2-) has a molecular formula of C3H7O4P. Its structure consists of a propanoyl group (derived from propanoic acid) attached to a phosphate group.
This representation highlights the carboxylic acid functional group and the negatively charged phosphate group.
Propanoyl phosphate(2-) participates in various biochemical reactions, including:
The reactivity of propanoyl phosphate(2-) is attributed to its high-energy phosphate bond, which can be cleaved by enzymes such as kinases, leading to the release of energy that drives cellular processes.
The mechanism by which propanoyl phosphate(2-) exerts its effects typically involves:
Enzymes such as propionyl-CoA transferase facilitate these reactions, linking propanoyl phosphate(2-) to broader metabolic pathways that include fatty acid synthesis and degradation .
Propanoyl phosphate(2-) has several applications in scientific research:
The anaerobic degradation of L-threonine to propionate represents a primary biosynthetic route for propanoyl phosphate(2-) in bacteria like Escherichia coli and Salmonella typhimurium. This pathway involves four enzymatic steps:
The terminal reaction exhibits a reversible equilibrium:Propanoyl phosphate(2-) + ADP ⇌ Propionate + ATP (Mg²⁺-dependent) [3]
Structural studies of S. typhimurium TdcD reveal a homodimeric enzyme (subunit MW: 44 kDa) with two domains per monomer adopting a βββαβαβα fold characteristic of the ASKHA (acetate and sugar kinase/Hsc70/actin) superfamily [3] [8]. Crystallographic analyses show that propanoyl phosphate(2-) binds near the γ-phosphate of ATP/ADP within the inter-domain cleft, facilitating direct in-line phosphoryl transfer without covalent enzyme intermediates [3] [8].
Table 1: Kinetic Parameters of Propionate Kinase (TdcD) from S. typhimurium
Substrate | Kₘ (μM) | Relative Activity (%) |
---|---|---|
Acetyl-CoA | 59 | 100 (reference) |
Propanoyl-CoA | 80 | 127 |
Butyryl-CoA | 110 | 16 |
Glycine | 12,000 | Not applicable |
Data derived from enzyme kinetics using a coupled NADH oxidation assay [8]
TdcD activity is modulated through multiple mechanisms to synchronize propionate flux with cellular energy demands:
Allosteric Inhibition: Tricarboxylic acid (TCA) cycle intermediates (oxaloacetate, citrate, α-ketoglutarate) inhibit TdcD activity. Citrate exhibits competitive inhibition (Kᵢ = 1.2 mM) by binding to the propionate recognition site (SCFA-II), thereby preventing ATP depletion during respiratory metabolism [8].
Post-Translational Modification: Phosphorylation regulates homologous enzymes in fungi. In Paracoccidioides lutzii, methylcitrate synthase (MCC pathway) undergoes phosphorylation, suggesting potential kinase-level control, though direct evidence in bacterial TdcD requires validation [5].
Transcriptional Control: The tdc operon is repressed under aerobic conditions via cAMP-CRP (catabolite repression protein). Anaerobiosis induces expression, aligning TdcD synthesis with oxygen-limited ATP regeneration needs [9] [10].
Figure: Domain Closure Mechanism in TdcDDuring catalysis, TdcD undergoes a conformational shift from an "open" (substrate-unbound) to a "closed" state (substrate-bound). Molecular dynamics simulations confirm this 28° domain rotation shields the active site, positions catalytic residues (Arg²⁹⁷, Asp³⁰⁰), and excludes water, optimizing phosphoryl transfer efficiency [3] [8].
The acetate/propionate kinase superfamily (Pfam: PF00871) exhibits conserved structural motifs but divergent substrate selectivity:
SCFA-II site: Positions the carboxylate group near ATP’s γ-phosphate through hydrogen bonding with Asn²⁴⁴ and a conserved "P-loop" (Gly-X-Gly-Lys-Ser/Thr) [3] [8].
Dimeric Interface Stability: Thermophilic acetate kinases (e.g., Methanosarcina thermophila) exhibit a 40% larger dimer interface than mesophilic TdcD. This interface enrichment in ionic bonds enhances thermostability but reduces conformational flexibility during catalysis [3].
Table 2: Structural and Functional Comparison of ASKHA Superfamily Kinases
Feature | TdcD (S. typhimurium) | Acetate Kinase (M. thermophila) |
---|---|---|
Optimal Chain Length | C3–C4 (Propionate/Butyrate) | C2 (Acetate) |
Dimer Interface Area | 1,620 Ų | 2,270 Ų |
Thermal Stability | Tₘ = 45°C | Tₘ >70°C |
Catalytic Rate (kcat) | 142 s⁻¹ (Propionate) | 98 s⁻¹ (Acetate) |
Data compiled from crystallographic and biochemical studies [3] [8]
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